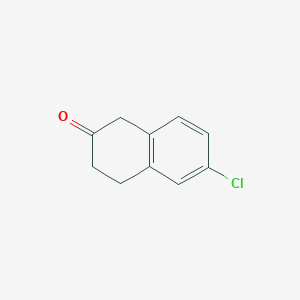

6-Chloro-2-tetralone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSYTUUAEZUAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403474 | |

| Record name | 6-Chloro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17556-18-2 | |

| Record name | 6-Chloro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-tetralone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 6-Chloro-2-tetralone (CAS: 17556-18-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-2-tetralone, a key intermediate in pharmaceutical synthesis. It covers its chemical and physical properties, synthetic approaches, and its application in the development of therapeutic agents, with a focus on its role as a precursor to the 5α-reductase inhibitor, Bexlosteride.

Core Compound Properties

This compound, with the CAS number 17556-18-2, is a halogenated derivative of 2-tetralone.[1][2] Its chemical structure and properties make it a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17556-18-2 | [1][2] |

| IUPAC Name | 6-chloro-3,4-dihydro-1H-naphthalen-2-one | [2] |

| Molecular Formula | C₁₀H₉ClO | [1][2] |

| Molecular Weight | 180.63 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 60-65 °C | |

| Boiling Point | 115 °C @ 0.01 Torr | |

| Density (Predicted) | 1.248 ± 0.06 g/cm³ |

Synthesis of this compound

Intramolecular Friedel-Crafts Acylation

A common and effective method for the synthesis of tetralones is the intramolecular Friedel-Crafts acylation of a corresponding γ-arylbutyric acid. For this compound, this would likely involve the cyclization of a precursor like 4-(4-chlorophenyl)butanoic acid. The process generally involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by cyclization in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that could also be employed. This method involves a Michael addition followed by an intramolecular aldol condensation. A potential pathway could involve the reaction of a substituted cyclohexenone with a suitable vinyl ketone, although this might require more complex starting materials to achieve the desired substitution pattern.

Application in Drug Development: Synthesis of Bexlosteride

A significant application of this compound is its use as a starting material in the synthesis of Bexlosteride, a potent and selective inhibitor of the type I isoform of 5α-reductase.[1] Bexlosteride was advanced to Phase III clinical trials. The synthesis involves a multi-step sequence that transforms the tetralone scaffold into the final fused quinolinone structure.

Experimental Workflow for Bexlosteride Synthesis

The synthesis of Bexlosteride from this compound can be summarized in the following key steps:

-

Enamine Formation: this compound is reacted with pyrrolidine to form the corresponding enamine.

-

Michael Addition and Cyclization: The enamine undergoes a Michael addition with acrylamide, followed by an intramolecular cyclization and elimination of pyrrolidine to form an unsaturated lactam.

-

Reduction: The double bond in the lactam is reduced, typically using a reducing agent like triethylsilane in the presence of an acid.

-

Alkylation: The nitrogen of the lactam is alkylated with a methyl halide.

-

Ring Opening and Resolution: The lactam ring is opened with methanol to form a methyl ester, which is then resolved to isolate the desired enantiomer.

-

Lactam Reformation: The resolved amino ester is treated with a base to reform the lactam ring, yielding Bexlosteride.

Signaling Pathway and Mechanism of Action

Bexlosteride, synthesized from this compound, is an inhibitor of 5α-reductase type 1. This enzyme plays a crucial role in androgen signaling by converting testosterone into the more potent androgen, dihydrotestosterone (DHT). DHT has a higher affinity for the androgen receptor (AR) than testosterone. The binding of DHT to the AR leads to its dimerization, nuclear translocation, and the subsequent transcription of androgen-responsive genes, which are involved in various physiological and pathological processes, including those related to certain skin conditions and cancers. By inhibiting 5α-reductase, Bexlosteride reduces the levels of DHT, thereby downregulating androgen signaling.

References

6-Chloro-2-tetralone chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 6-Chloro-2-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. The information is presented to support research and development activities in medicinal chemistry and organic synthesis.

Chemical Structure and IUPAC Name

This compound is a halogenated derivative of 2-tetralone. Its chemical structure consists of a tetralone core with a chlorine atom substituted at the 6th position of the aromatic ring.

IUPAC Name: 6-chloro-3,4-dihydronaphthalen-2(1H)-one[1]

Below is a diagram of the chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₉ClO |

| Molecular Weight | 180.63 g/mol |

| CAS Number | 17556-18-2 |

| Melting Point | 60-65 °C |

| Boiling Point | 115 °C at 0.01 Torr |

| Density | 1.248 g/cm³ (predicted) |

Experimental Protocols

The synthesis of 2-tetralones can be achieved through various methods. A classic and effective method is the Birch reduction of the corresponding 2-naphthyl ether followed by hydrolysis of the resulting enol ether. The following is a representative protocol adapted from a procedure for the synthesis of the parent compound, β-tetralone, which can be conceptually applied to the synthesis of this compound from a suitable precursor like 6-chloro-2-methoxynaphthalene.

Synthesis of a 2-Tetralone via Birch Reduction

This protocol outlines the reduction of a 2-naphthyl ether to the corresponding 2-tetralone.

Materials:

-

2-Naphthyl ethyl ether (or a substituted derivative)

-

95% Ethanol

-

Sodium metal

-

Water

-

Concentrated Hydrochloric Acid

-

Benzene or a 1:1 benzene-ether mixture

-

Anhydrous magnesium sulfate

Procedure:

-

Reduction:

-

In a 5-liter three-necked flask equipped with a mechanical stirrer and condenser, dissolve 0.75 moles of the 2-naphthyl ethyl ether in 1.5 liters of 95% ethanol.

-

While stirring vigorously, add 9.8 gram-atoms of sodium metal in small portions at a rate that maintains a vigorous reflux.

-

After approximately two-thirds of the sodium has been added, add an additional 375 mL of 95% ethanol.

-

Once all the sodium has dissolved, discontinue heating.

-

-

Hydrolysis:

-

Cautiously add 750 mL of water to the reaction mixture with stirring.

-

Follow with the addition of 1.5 liters of concentrated hydrochloric acid.

-

Heat the acidic mixture to reflux with stirring for 30 minutes, then allow it to cool.

-

-

Extraction and Isolation:

-

Extract the cooled mixture with ten 175 mL portions of a 1:1 benzene-ether mixture.

-

Wash the combined organic extracts with 75 mL portions of water until the washings are neutral.

-

Remove the organic solvent by distillation.

-

The crude oily residue is the desired 2-tetralone.

-

-

Purification (Optional):

-

The crude product can be further purified by forming a bisulfite addition product, followed by regeneration of the pure 2-tetralone.

-

The following diagram illustrates the general workflow for this synthesis.

References

Spectroscopic Analysis of 6-Chloro-2-tetralone: A Technical Guide

Introduction

Data Presentation

The following tables are structured to present the quantitative ¹H and ¹³C NMR data for 6-Chloro-2-tetralone upon its experimental determination.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O |

| Data not available | Ar-C |

| Data not available | Ar-C |

| Data not available | Ar-CH |

| Data not available | Ar-CH |

| Data not available | Ar-CH |

| Data not available | Ar-C-Cl |

| Data not available | CH₂ |

| Data not available | CH₂ |

| Data not available | CH₂ |

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra, adaptable for this compound.

1. Sample Preparation

A sample of 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also lock onto the deuterium signal of the solvent.

2. ¹H NMR Spectroscopy

-

Instrument: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or similar.

-

Nucleus: ¹H

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1.0 - 5.0 seconds.

-

Acquisition Time: Approximately 2-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.

3. ¹³C NMR Spectroscopy

-

Instrument: A high-resolution NMR spectrometer, such as a Bruker Avance 100 MHz (for a 400 MHz ¹H instrument).

-

Nucleus: ¹³C

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on a Bruker instrument) to provide a spectrum with single lines for each unique carbon atom.

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: A spectral width of 0 to 220 ppm is generally used for organic molecules.

4. Data Processing

The raw Free Induction Decay (FID) data is Fourier transformed to generate the frequency-domain NMR spectrum. The processing steps include:

-

Apodization: Application of an exponential window function to improve the signal-to-noise ratio.

-

Fourier Transform: Conversion of the time-domain data to the frequency domain.

-

Phase Correction: Manual or automatic phase correction to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Application of a polynomial function to correct for any baseline distortions.

-

Calibration: Referencing the spectrum to the TMS signal at 0.00 ppm or the residual solvent signal (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: Identification and labeling of the chemical shift of each peak.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Physical and chemical properties of 6-Chloro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Chloro-2-tetralone. It includes a detailed summary of its properties, experimental protocols for its synthesis and analysis, and a discussion of its reactivity and potential applications.

Core Physical and Chemical Properties

This compound is a halogenated derivative of 2-tetralone, a bicyclic aromatic ketone. The presence of the chlorine atom on the aromatic ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Physical and Chemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉ClO | [1][2] |

| Molecular Weight | 180.63 g/mol | [1][2] |

| CAS Number | 17556-18-2 | [1] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 60-65 °C | [3] |

| Boiling Point | 115 °C at 0.01 Torr | [3] |

| Solubility | Soluble in organic solvents such as DMSO. | [4] |

| IUPAC Name | 6-chloro-3,4-dihydronaphthalen-2(1H)-one | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral data and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns influenced by the chlorine substituent. The two methylene groups of the tetralone ring will give rise to signals in the aliphatic region (typically δ 2.0-3.5 ppm), likely as complex multiplets due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms. The carbonyl carbon will be observed at a characteristic downfield shift (around δ 200 ppm). The aromatic carbons will appear in the range of δ 120-145 ppm, with the carbon attached to the chlorine atom showing a characteristic shift. The aliphatic carbons will be found in the upfield region (δ 20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

-

A strong, sharp peak around 1715 cm⁻¹ , characteristic of the C=O (carbonyl) stretching vibration of the ketone.

-

Absorptions in the 3100-3000 cm⁻¹ region, corresponding to the C-H stretching of the aromatic ring.

-

Absorptions in the 3000-2850 cm⁻¹ region, due to the C-H stretching of the aliphatic methylene groups.

-

Peaks in the 1600-1450 cm⁻¹ range, representing the C=C stretching vibrations within the aromatic ring.

-

A distinct absorption in the 800-600 cm⁻¹ region, indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 180. The presence of a significant M+2 peak at m/z 182, with an intensity of approximately one-third of the M⁺ peak, is a characteristic isotopic signature of a molecule containing one chlorine atom. Common fragmentation pathways would involve the loss of CO, Cl, and ethylene fragments.

Experimental Protocols

The following sections detail the methodologies for the synthesis and purification of this compound.

Synthesis of this compound

A common route for the synthesis of 2-tetralone derivatives involves the conversion from the corresponding 1-tetralone. The following is a plausible multi-step synthesis protocol adapted from procedures for analogous compounds.

Step 1: Reduction of 6-Chloro-1-tetralone The first step involves the reduction of the ketone functionality of 6-Chloro-1-tetralone to a hydroxyl group.

-

Materials: 6-Chloro-1-tetralone, Sodium borohydride (NaBH₄), Methanol, Deionized water, Diethyl ether.

-

Procedure:

-

Dissolve 6-Chloro-1-tetralone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-chloro-1,2,3,4-tetrahydronaphthalen-1-ol.

-

Step 2: Dehydration to 6-Chloro-3,4-dihydronaphthalene The resulting alcohol is then dehydrated to form an alkene.

-

Materials: 6-chloro-1,2,3,4-tetrahydronaphthalen-1-ol, p-Toluenesulfonic acid (p-TsOH), Toluene.

-

Procedure:

-

Dissolve the alcohol from the previous step in toluene in a round-bottom flask fitted with a Dean-Stark apparatus.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain 6-chloro-3,4-dihydronaphthalene.

-

Step 3: Epoxidation and Rearrangement to this compound The final step involves epoxidation of the alkene followed by a rearrangement to the desired 2-tetralone.

-

Materials: 6-chloro-3,4-dihydronaphthalene, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Boron trifluoride etherate (BF₃·OEt₂).

-

Procedure:

-

Dissolve the alkene in dichloromethane and cool the solution in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer and concentrate to obtain the crude epoxide.

-

Dissolve the crude epoxide in dichloromethane and add a catalytic amount of boron trifluoride etherate at 0 °C.

-

Stir the reaction for a short period (monitoring by TLC) until the rearrangement is complete.

-

Quench the reaction with water, extract the product, dry the organic layer, and remove the solvent.

-

Purification Protocol

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield the purified this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Reactivity and Stability

This compound is a relatively stable compound under standard laboratory conditions. Its reactivity is primarily centered around the ketone functional group and the aromatic ring.

-

Ketone Reactivity: The carbonyl group can undergo various nucleophilic addition reactions, reductions, and condensations typical of ketones.

-

Aromatic Ring Reactivity: The chlorine atom deactivates the aromatic ring towards electrophilic substitution, but it can direct incoming electrophiles to the ortho and para positions. The chlorine can also be displaced via nucleophilic aromatic substitution under certain conditions.

-

Alpha-Carbon Reactivity: The methylene carbons adjacent to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis workflow and the logical relationship of this compound as a synthetic intermediate.

Caption: Synthetic workflow for this compound.

Caption: this compound as a key synthetic intermediate.

This technical guide provides a solid foundation for researchers and professionals working with this compound. The detailed information on its properties, synthesis, and reactivity will be instrumental in its effective utilization in various research and development endeavors.

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-tetralone: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 6-Chloro-2-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the primary starting materials, outlines key experimental protocols, and presents a comparative analysis of the different synthetic routes. The information is intended to assist researchers and professionals in the field of drug development in selecting the most suitable synthetic strategy based on factors such as starting material availability, reaction yield, and process complexity.

Synthetic Pathways Overview

The synthesis of this compound can be approached from several precursors. The most common strategies involve the transformation of a pre-existing tetralone core or the cyclization of a substituted benzene derivative. This guide will focus on three primary starting materials: 6-Chloro-1-tetralone, 6-Bromo-1-tetralone, and 6-Methoxy-1-tetralone. Each starting material presents a unique set of reaction conditions and synthetic challenges.

The general synthetic logic often involves the conversion of a 1-tetralone derivative to a 2-tetralone scaffold. This is typically achieved through a sequence of reduction, dehydration to form an olefin, followed by epoxidation and subsequent rearrangement.

Caption: Overview of synthetic strategies for this compound.

Comparative Data of Synthetic Routes

The selection of a synthetic route is often dictated by the yield, reaction conditions, and availability of starting materials. The following table summarizes quantitative data for different pathways.

| Starting Material | Key Reagents | Reaction Steps | Overall Yield (%) | Reference |

| 6-Bromo-1-tetralone | 1. Sodium borohydride 2. p-Toluenesulfonic acid 3. m-Chloroperbenzoic acid 4. Boron trifluoride etherate | 4 | ~70 | [1] |

| 6-Methoxy-1-tetralone | 1. 2,4-Pentanediol, p-TsOH 2. m-CPBA 3. Ethanolic H2SO4 | 3 | ~36 | [2] |

Note: Direct yield for the conversion of 6-Chloro-1-tetralone to this compound was not explicitly found in the provided search results, however, the synthesis of its bromo-analog provides a strong procedural basis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations.

Synthesis from 6-Bromo-1-tetralone

This four-step synthesis converts 6-bromo-1-tetralone to 6-bromo-2-tetralone, which is a close analog of the target compound and the methodology is directly applicable.[1]

Step 1: Reduction of 6-Bromo-1-tetralone

-

To a solution of 6-bromo-1-tetralone in 95% ethanol (4-5 times the weight of the starting material) at -5°C to 5°C, sodium borohydride (1-2 times the weight of the starting material) is added.

-

The reaction is maintained at this temperature for 1-2 hours.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is washed with saturated ammonium chloride solution and extracted with dichloromethane.

-

The combined organic phases are dried over anhydrous sodium sulfate and concentrated to yield the corresponding alcohol intermediate.

Step 2: Dehydration to 6-Bromo-3,4-dihydronaphthalene

-

The alcohol intermediate is dissolved in benzene (4-5 times its weight).

-

p-Toluenesulfonic acid is added as a catalyst.

-

The mixture is heated to reflux to effect dehydration.

Step 3: Epoxidation

-

The resulting 6-bromo-3,4-dihydronaphthalene is dissolved in a suitable solvent like dichloromethane.

-

m-Chloroperbenzoic acid (m-CPBA) is added portion-wise to carry out the epoxidation of the double bond.

Step 4: Rearrangement to 6-Bromo-2-tetralone

-

The epoxide intermediate is dissolved in benzene.

-

Boron trifluoride etherate is added as a catalyst to promote the rearrangement of the epoxide to the 2-tetralone.

-

The reaction is heated to 80-90°C for 3-5 hours.

-

After completion, the reaction is quenched with water and extracted with dichloromethane.

-

The organic layer is dried and concentrated to yield 6-bromo-2-tetralone.

References

The Synthesis of 6-Chloro-2-tetralone: A Technical Deep Dive into the Friedel-Crafts Acylation Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-2-tetralone, a valuable intermediate in pharmaceutical development. The core of this synthesis is the intramolecular Friedel-Crafts acylation, a fundamental reaction in organic chemistry for the formation of polycyclic ketone systems. This document outlines the reaction mechanism, provides a detailed experimental protocol, presents key quantitative data, and includes a visual representation of the synthetic pathway.

Core Synthesis and Mechanism

The synthesis of this compound is typically achieved through an intramolecular Friedel-Crafts acylation of a 3-(4-chlorophenyl)propionyl moiety. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the aromatic ring acts as a nucleophile and attacks an in-situ generated acylium ion.

The overall transformation can be summarized as follows:

Starting Material: 3-(4-chlorophenyl)propanoic acid or its corresponding acyl chloride. Key Transformation: Intramolecular cyclization onto the chlorobenzene ring. Product: 6-Chloro-3,4-dihydronaphthalen-2(1H)-one (this compound).

The mechanism involves the following key steps:

-

Activation of the Acylating Agent: In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), the acyl chloride (3-(4-chlorophenyl)propionyl chloride) is activated to form a highly electrophilic acylium ion. If starting from the carboxylic acid, a dehydrating agent or a stronger acid catalyst like polyphosphoric acid (PPA) is required to generate the acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich chlorobenzene ring of the same molecule attacks the acylium ion. The chloro substituent is an ortho-, para-director, and due to steric considerations, the cyclization occurs at the position para to the chlorine atom, leading to the formation of the 6-chloro substituted tetralone.

-

Rearomatization: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.

Physicochemical and Spectroscopic Data

Below is a summary of the key physical and spectroscopic properties of this compound.

| Property | Value |

| CAS Number | 17556-18-2 |

| Molecular Formula | C₁₀H₉ClO |

| Molecular Weight | 180.63 g/mol |

| Appearance | Pale yellow solid |

| ¹H NMR | Spectral data available, showing characteristic peaks for aromatic and aliphatic protons. |

| ¹³C NMR | Expected signals include those for the carbonyl carbon, aromatic carbons, and aliphatic carbons. |

| IR Spectroscopy | Characteristic absorption for the carbonyl group (C=O) is expected around 1715 cm⁻¹. |

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of this compound based on analogous intramolecular Friedel-Crafts acylation reactions.

Materials:

-

3-(4-chlorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

Step 1: Preparation of 3-(4-chlorophenyl)propionyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-chlorophenyl)propanoic acid (1.0 eq).

-

Add an excess of thionyl chloride (e.g., 2-3 eq) or oxalyl chloride with a catalytic amount of DMF.

-

Gently heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride/oxalyl chloride under reduced pressure to obtain the crude 3-(4-chlorophenyl)propionyl chloride, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

In a separate, dry, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 - 1.5 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude 3-(4-chlorophenyl)propionyl chloride from Step 1 in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

Step 3: Work-up and Purification

-

Cool the reaction mixture back to 0 °C and slowly quench the reaction by the careful addition of crushed ice, followed by concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reaction Pathway Diagram

The following diagram illustrates the key steps in the Friedel-Crafts acylation for the synthesis of this compound.

Caption: Synthesis of this compound via Friedel-Crafts acylation.

This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired yields and purity. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform the synthesis in a well-ventilated fume hood with appropriate personal protective equipment.

An In-Depth Technical Guide to the Reactivity and Stability of 6-Chloro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-tetralone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its chemical structure, featuring a tetralone core with a chlorine substituent on the aromatic ring, imparts a unique reactivity profile that makes it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, presenting available data in a structured format, detailing experimental protocols, and visualizing key chemical transformations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO | --INVALID-LINK-- |

| Molecular Weight | 180.63 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | guidechem |

| Melting Point | 85-88 °C | guidechem |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | guidechem |

| CAS Number | 17556-18-2 | --INVALID-LINK-- |

Reactivity Profile

The reactivity of this compound is primarily dictated by the ketone functional group and the chlorinated aromatic ring. The ketone allows for a variety of nucleophilic additions and enolate-based reactions, while the chloro-substituted aromatic ring can participate in electrophilic aromatic substitution, though it is generally deactivated by the carbonyl group.

Reactions at the Carbonyl Group

The carbonyl group of this compound is susceptible to attack by various nucleophiles. A common and synthetically useful transformation is the reduction of the ketone to the corresponding alcohol.

Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones.[1] It reduces this compound to 6-chloro-1,2,3,4-tetrahydronaphthalen-2-ol.

Experimental Protocol: Reduction of a Substituted Tetralone

This is a generalized procedure based on standard laboratory practices for the reduction of ketones and should be adapted and optimized for this compound.

-

Dissolution: Dissolve the substituted tetralone in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the tetralone is typically between 1:1 and 2:1.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, slowly add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the resulting alkoxide.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reactions Involving the Enolate

The α-protons adjacent to the carbonyl group in this compound are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.

Aldol Condensation

Enolates can react with aldehydes or ketones in an aldol addition or condensation reaction to form β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds, respectively.[1]

Wittig Reaction

The Wittig reaction provides a reliable method for converting ketones into alkenes. It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent).[2][3] The reaction is highly versatile and allows for the introduction of a wide range of substituents.

Experimental Workflow: Wittig Reaction

Caption: Generalized workflow for a Wittig reaction.

Stability Data

The stability of this compound is a critical parameter, particularly in the context of drug development and long-term storage. Stability studies are typically conducted under various stress conditions to identify potential degradation pathways and products.

Forced Degradation Studies

Forced degradation studies involve exposing the compound to conditions more severe than accelerated stability testing to predict its degradation profile. These studies are essential for developing stability-indicating analytical methods.

General Conditions for Forced Degradation:

-

Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with a strong base (e.g., NaOH) at elevated temperatures.

-

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).

-

Thermal Degradation: Heating the solid compound at a high temperature.

-

Photodegradation: Exposing the compound to UV and visible light.

Potential Degradation Pathways:

-

Hydrolysis: Under strong acidic or basic conditions, the tetralone ring could potentially undergo cleavage, although this is generally unlikely under typical conditions.

-

Oxidation: The benzylic positions of the tetralone ring are susceptible to oxidation.

-

Photodegradation: Aromatic ketones are known to be photosensitive. Upon absorption of UV light, they can undergo various photochemical reactions, including photoreduction and the formation of radical species. Studies on other chlorinated aromatic compounds suggest that photodegradation can lead to dechlorination and the formation of various byproducts.

-

Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the release of hydrogen chloride and the formation of complex polymeric materials.

Experimental Protocol: General Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile, water).

-

Stress Conditions:

-

Acidic: Add a strong acid (e.g., 1 M HCl) and heat the solution (e.g., at 60 °C) for a defined period.

-

Basic: Add a strong base (e.g., 1 M NaOH) and heat the solution (e.g., at 60 °C) for a defined period.

-

Oxidative: Add hydrogen peroxide (e.g., 3-30%) and keep the solution at room temperature for a defined period.

-

Thermal: Heat the solid sample in an oven at a high temperature (e.g., 105 °C) for a defined period.

-

Photolytic: Expose the solution to a light source that provides both UV and visible radiation (as per ICH Q1B guidelines).

-

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analytical Method: Analyze the samples using a validated stability-indicating method, typically high-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector or a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.

-

Data Evaluation: Quantify the amount of parent compound remaining and identify the major degradation products.

Logical Flow for Stability Assessment

Caption: Logical workflow for assessing the stability of a compound.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined reactivity profile centered around its ketone functionality and chlorinated aromatic ring. While specific quantitative data on its reactivity and stability are not extensively published, this guide provides a framework for understanding its chemical behavior based on the known reactions of tetralones and general principles of stability testing. The provided experimental protocols and workflows offer a starting point for researchers to develop robust synthetic routes and to assess the stability of this important compound and its derivatives in drug discovery and development endeavors. Further detailed studies are warranted to fully elucidate the quantitative aspects of its reactivity and degradation pathways.

References

Commercial Availability and Technical Profile of 6-Chloro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-tetralone, with the CAS number 17556-18-2, is a halogenated derivative of 2-tetralone. Its chemical structure, featuring a tetralone backbone with a chlorine substituent, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its commercial availability, key chemical and physical properties, and outlines a representative synthetic application. The information is intended to assist researchers and drug development professionals in sourcing and utilizing this compound for their scientific endeavors. This compound is notably used as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1]

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. The purity levels and available quantities vary among suppliers, catering to different research and development needs. Below is a summary of some of the key suppliers.

| Supplier | Product/Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | 636207 | ≥94% | Not Specified |

| Thermo Scientific Acros | 427960050 | 97% | 5 g |

| CONIER CHEM AND PHARMA LIMITED | Not Specified | 99% | 1 kg |

| GIHI CHEMICALS CO.,LIMITED | Not Specified | 99% | 1 kg, 5 kg, 25 kg |

| A.J Chemicals | JDH-49122 | 95% | Not Specified |

| career henan chemical co | Not Specified | 97%-99% | 1 kg |

| Capot Chemical Co.,Ltd. | 17950 | 98% (Min, HPLC) | 100 g, 1 kg, 5 kg, 10 kg, 25 kg, 50 kg |

Note: Availability and product details are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 17556-18-2 | [2][3][4][5] |

| Molecular Formula | C₁₀H₉ClO | [2][3][4][5] |

| Molecular Weight | 180.63 g/mol | [2][3][5][6] |

| Appearance | Solid | [2] |

| Melting Point | 60-65 °C | [2][3] |

| InChI Key | QQSYTUUAEZUAKL-UHFFFAOYSA-N | [2][3] |

| SMILES String | Clc1ccc2CC(=O)CCc2c1 | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra should be obtained from the supplier's Certificate of Analysis (CoA), general information is available.

| Spectrum Type | Availability |

| ¹H NMR | Available[7] |

| ¹³C NMR | Available |

| IR | Available[6] |

| Mass Spectrometry | Available |

Synthetic Applications and Experimental Protocols

This compound serves as a key starting material in the synthesis of more complex molecules. A notable example is its use in the synthesis of Bexlosteride, a potent and selective inhibitor of the 5α-reductase enzyme.[8]

Representative Experimental Protocol: Synthesis of Bexlosteride Intermediate

The following is a representative protocol for the initial step in the synthesis of Bexlosteride, demonstrating the utility of this compound.[8]

Step 1: Formation of the Enamine

-

In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., toluene).

-

Add an equimolar amount of pyrrolidine. For enantioselective synthesis, a chiral amine such as 1-phenethylamine can be used.

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude enamine, 1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine.

Step 2: Michael Addition and Cyclization

-

The crude enamine is dissolved in an appropriate solvent.

-

Acrylamide is added to the solution.

-

The reaction proceeds through a Michael addition followed by the displacement of pyrrolidine by the amide nitrogen to form the unsaturated lactam, 8-chloro-1,4,5,6-tetrahydrobenzo[f]quinolin-3(2H)-one.

Quality Control

A standard quality control workflow for a chemical intermediate like this compound would typically involve the following steps to ensure its identity, purity, and quality.

-

Material Receipt and Sampling: The incoming raw material is received, documented, and a representative sample is taken for analysis.

-

Physical Characterization: The appearance and melting point of the sample are determined and compared against the specifications.

-

Spectroscopic Analysis:

-

FTIR: To confirm the presence of key functional groups.

-

NMR (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry: To confirm the molecular weight.

-

-

Purity Assessment:

-

HPLC or GC: To determine the purity of the compound and quantify any impurities.

-

-

Certificate of Analysis (CoA) Generation: If the material meets all specifications, a CoA is generated.

-

Release for Use: The material is released for use in manufacturing or for sale.

Visualizations

Synthesis of a Bexlosteride Intermediate from this compound

Caption: Synthesis of a Bexlosteride intermediate.

General Quality Control Workflow for a Chemical Intermediate

References

- 1. guidechem.com [guidechem.com]

- 2. 6-氯-3,4-二氢-2(1H)-萘酮 ≥94% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.fi [fishersci.fi]

- 4. 17556-18-2 | this compound - Capot Chemical [capotchem.com]

- 5. This compound | 17556-18-2 [chemicalbook.com]

- 6. This compound | C10H9ClO | CID 4456139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(17556-18-2) 1H NMR [m.chemicalbook.com]

- 8. Bexlosteride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 6-Chloro-2-tetralone: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-tetralone is a halogenated derivative of 2-tetralone, a bicyclic aromatic ketone. It serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The presence of a chlorine atom on the aromatic ring and a ketone group on the alicyclic ring provides two reactive sites for various chemical modifications, making it a versatile intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, its application as a key starting material in the synthesis of the 5α-reductase inhibitor Bexlosteride, and the relevant biological signaling pathway.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. These properties are essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₉ClO | [1] |

| Molecular Weight | 180.63 g/mol | [1] |

| CAS Number | 17556-18-2 | [1] |

| Appearance | Not explicitly stated, but related tetralones are often solids | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as DMSO | [2] |

Application in the Synthesis of Bexlosteride

A significant application of this compound in drug development is its role as a key precursor in the synthesis of Bexlosteride.[3] Bexlosteride is a potent and selective inhibitor of the type I isoform of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3] Although Bexlosteride advanced to Phase III clinical trials, its development was ultimately halted, and it was never marketed.[3]

Synthetic Workflow for Bexlosteride from this compound

The following diagram illustrates the synthetic pathway from this compound to Bexlosteride. This multi-step synthesis highlights the utility of this compound as a starting material for constructing complex heterocyclic scaffolds.

Caption: Synthetic pathway of Bexlosteride from this compound.

Experimental Protocols

Step 1: Formation of the Enamine Intermediate this compound is reacted with pyrrolidine to form the corresponding enamine. For an enantioselective synthesis, a chiral amine such as 1-phenethylamine can be used.

Step 2: Michael Addition and Cyclization The enamine intermediate is then reacted with acrylamide. This proceeds via a conjugate Michael addition followed by an intramolecular cyclization with the displacement of pyrrolidine to form an unsaturated lactam.

Step 3: Reduction of the Unsaturated Lactam The double bond in the unsaturated lactam is reduced using a reducing agent such as triethylsilane in the presence of trifluoroacetic acid to yield the saturated lactam.

Step 4: Alkylation of the Lactam The nitrogen of the saturated lactam is alkylated with a methyl halide in the presence of a base to introduce a methyl group.

Step 5: Lactam Ring Opening The methylated lactam is treated with methanol to open the lactam ring and form the corresponding methyl ester.

Step 6: Resolution of the Amino Ester The racemic mixture of the amino ester is resolved using a chiral resolving agent, such as a ditoluyl tartrate salt, to isolate the desired enantiomer.

Step 7: Recyclization to form Bexlosteride The resolved amino ester is then heated with a base like sodium carbonate to regenerate the lactam ring, yielding the final product, Bexlosteride.

Biological Context: The Androgen Signaling Pathway and 5α-Reductase Inhibition

The therapeutic rationale for the synthesis of Bexlosteride lies in its ability to inhibit 5α-reductase, a key enzyme in the androgen signaling pathway. This pathway is crucial for the development and maintenance of male characteristics and is also implicated in the pathophysiology of conditions like benign prostatic hyperplasia (BPH) and androgenic alopecia.

The following diagram illustrates the androgen signaling pathway and the point of inhibition by 5α-reductase inhibitors.

Caption: The Androgen Signaling Pathway and Inhibition by 5α-Reductase Inhibitors.

In this pathway, testosterone enters the target cell and is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase. DHT then binds to the androgen receptor (AR), causing the dissociation of heat shock proteins (HSPs). The DHT-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of androgen-responsive genes and subsequent biological effects. 5α-reductase inhibitors like Bexlosteride block the conversion of testosterone to DHT, thereby attenuating the androgenic signal.

Conclusion

This compound is a valuable and versatile chemical intermediate with demonstrated utility in the synthesis of pharmacologically active molecules. Its application as a starting material for the 5α-reductase inhibitor Bexlosteride underscores its importance in drug discovery and development. This technical guide has provided a summary of its core properties, a logical workflow for its use in a multi-step synthesis, and an overview of the relevant biological pathway. For researchers and scientists in the field, this compound represents a key building block for the exploration of new chemical entities targeting a range of biological pathways.

References

Methodological & Application

Application Notes and Protocols for 6-Chloro-2-tetralone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-Chloro-2-tetralone as a versatile building block in the synthesis of pharmaceutically relevant compounds.

Application Note 1: Synthesis of Bexlosteride, a Potent 5α-Reductase Inhibitor

Introduction

This compound serves as a key starting material in the multi-step synthesis of Bexlosteride (LY300502), a potent and selective inhibitor of the type I 5α-reductase enzyme.[1] 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[2][3] Inhibition of this enzyme is a clinically validated strategy for the treatment of androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia.[4] The synthesis of Bexlosteride showcases the utility of this compound in constructing complex heterocyclic scaffolds. The key transformations include an enamine formation, a domino Michael addition/cyclization, a stereoselective reduction, and subsequent functional group manipulations to yield the final product.[1]

Experimental Protocols

Step 1: Synthesis of 1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine (Intermediate 2)

To a solution of this compound (1.0 eq) in toluene, pyrrolidine (1.5 eq) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the crude enamine, which is used in the next step without further purification.

Step 2: Synthesis of 8-chloro-1,4,5,6-tetrahydrobenzo[f]quinolin-3(2H)-one (Intermediate 3)

The crude enamine from the previous step is dissolved in anhydrous acetonitrile. Acrylamide (1.2 eq) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product precipitates. The solid is collected by filtration and washed with cold acetonitrile to afford the desired product.

Step 3: Synthesis of (4aRS,10bSR)-8-chloro-4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one (Intermediate 4)

To a solution of Intermediate 3 (1.0 eq) in trifluoroacetic acid, triethylsilane (2.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by LC-MS). The mixture is then carefully poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product with a trans-fused ring junction.

Subsequent Steps: The synthesis of Bexlosteride proceeds with N-methylation of Intermediate 4, followed by lactam ring opening, resolution of the resulting amino ester, and final cyclization to yield the enantiomerically pure product.[1]

Quantitative Data

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 1 | 1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine | C₁₄H₁₆ClN | 233.74 | ~95 (crude) | Oily liquid |

| 2 | 8-chloro-1,4,5,6-tetrahydrobenzo[f]quinolin-3(2H)-one | C₁₃H₁₀ClNO | 231.68 | 75 | White solid |

| 3 | (4aRS,10bSR)-8-chloro-4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one | C₁₃H₁₂ClNO | 233.70 | 85 | Off-white solid |

Signaling Pathway of 5α-Reductase Inhibition

Caption: Mechanism of action of Bexlosteride in the 5α-reductase pathway.

Application Note 2: Synthesis of Substituted Quinolines via Friedländer Annulation

Introduction

This compound is a valuable precursor for the synthesis of substituted quinoline derivatives. Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[5][6] The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classical and efficient method for quinoline synthesis.[7] In this application, this compound, after conversion to a suitable derivative, can undergo a Friedländer-type reaction to afford functionalized benzo[h]quinolines.

Experimental Protocols

Step 1: Synthesis of 2-amino-6-chloro-3,4-dihydronaphthalene-1-carbaldehyde (Intermediate B)

This compound (1.0 eq) is subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (2.0 eq) and dimethylformamide (5.0 eq) at 0 °C, followed by heating. The reaction mixture is then poured into ice-water and neutralized to precipitate the 2-chloro-1-formyl derivative. Subsequent reaction with sodium azide followed by reduction affords the desired 2-amino-1-formyl intermediate.

Step 2: Synthesis of 9-chloro-1-phenyl-5,6-dihydrobenzo[h]quinoline (Product C)

A mixture of 2-amino-6-chloro-3,4-dihydronaphthalene-1-carbaldehyde (1.0 eq), acetophenone (1.1 eq), and potassium hydroxide (2.0 eq) in ethanol is heated to reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product precipitates. The solid is collected by filtration, washed with cold ethanol, and recrystallized to give the pure quinoline derivative.

Quantitative Data

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 1 | 2-amino-6-chloro-3,4-dihydronaphthalene-1-carbaldehyde | C₁₁H₁₀ClNO | 207.66 | 65 (over 2 steps) | Yellow solid |

| 2 | 9-chloro-1-phenyl-5,6-dihydrobenzo[h]quinoline | C₁₉H₁₄ClN | 291.78 | 80 | Pale yellow solid |

Experimental Workflow for Substituted Quinoline Synthesis

Caption: Workflow for the synthesis of a substituted quinoline from this compound.

References

- 1. Bexlosteride - Wikipedia [en.wikipedia.org]

- 2. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]

- 3. 5α-Reductase: History and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-alpha reductase inhibitors use in prostatic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iipseries.org [iipseries.org]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review | Bentham Science [eurekaselect.com]

Application Notes and Protocols: The Versatile Role of 6-Chloro-2-tetralone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

6-Chloro-2-tetralone is a valuable and versatile bifunctional building block in medicinal chemistry. Its tetralone core, a privileged scaffold in many biologically active compounds, combined with a strategically placed chlorine atom and a reactive ketone functionality, makes it an attractive starting material for the synthesis of a diverse range of therapeutic agents. These derivatives have shown promise in targeting a variety of diseases, including cancer and conditions requiring neuroprotection.

Application in Anticancer Drug Discovery

Derivatives of the tetralone scaffold have demonstrated significant potential as anticancer agents. While direct derivatization of this compound for anticancer activity is an active area of research, studies on closely related tetralin structures provide valuable insights into the potential of this chemical motif. For instance, α,β-unsaturated ketone derivatives of 6-acetyltetralin have been synthesized and evaluated for their in vitro anticancer activity against human cervical (HeLa) and breast (MCF-7) cancer cell lines.

Quantitative Data: Anticancer Activity of Tetralin Derivatives

The following table summarizes the in vitro anticancer activity of synthesized tetralin-based compounds, highlighting the potential for this scaffold in cancer therapy.

| Compound | Target Cell Line | IC50 (µg/mL)[1] |

| 3a (α,β-unsaturated ketone derivative) | HeLa (Cervical Cancer) | 3.5[1] |

| MCF-7 (Breast Cancer) | 4.5[1] | |

| 3b (α,β-unsaturated ketone derivative) | HeLa (Cervical Cancer) | 10.5[1] |

| 5-Fluorouracil (Reference Drug) | HeLa (Cervical Cancer) | Not specified |

| MCF-7 (Breast Cancer) | Not specified |

Experimental Protocol: Synthesis of α,β-Unsaturated Ketone Derivatives of 6-Acetyltetralin

This protocol describes a general method for the Claisen-Schmidt condensation to synthesize α,β-unsaturated ketones from a tetralin core, which can be adapted for this compound.

Materials:

-

6-Acetyltetralin (or this compound)

-

Aromatic aldehyde (e.g., 2,6-dichlorobenzaldehyde)

-

Ethanol

-

Sodium hydroxide solution (10%)

-

Ice

Procedure:

-

Dissolve 6-acetyltetralin (1 equivalent) in ethanol in a suitable flask.

-

Add the aromatic aldehyde (1 equivalent) to the solution.

-

Slowly add a 10% aqueous solution of sodium hydroxide to the mixture while stirring.

-

Continue stirring at room temperature for the time required to complete the reaction (monitoring by TLC).

-

Upon completion, pour the reaction mixture into crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.[1]

Characterization: The synthesized compounds are typically characterized by IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structure.[1]

Experimental Workflow for Anticancer Drug Discovery

Caption: Workflow for the synthesis and evaluation of this compound derivatives as potential anticancer agents.

Application in the Synthesis of Neuroprotective Agents

The tetralone scaffold is also a key component in the development of agents targeting the central nervous system (CNS). While specific neuroprotective agents directly synthesized from this compound are not extensively documented in publicly available literature, the structural similarity of the tetralone core to known neuroprotective agents suggests its potential in this area. Research into neuroprotective compounds often involves targeting pathways related to oxidative stress and inflammation.

Signaling Pathway Implicated in Neuroprotection

Caption: Potential mechanism of neuroprotection by inhibiting the p-JNK signaling pathway.

Recent studies on other heterocyclic compounds have demonstrated that inhibition of the c-Jun N-terminal kinase (p-JNK) pathway, which in turn suppresses the expression of inflammatory proteins like TNF-α and COX-2, can lead to significant neuroprotective effects.[2] Given the reactivity of the this compound scaffold, it serves as a promising starting point for the design and synthesis of novel inhibitors of such pathways.

Conclusion

This compound is a key intermediate with significant potential in medicinal chemistry. Its utility in constructing complex molecular architectures allows for the development of novel therapeutic agents, particularly in the fields of oncology and neuroprotection. The provided data and protocols for related tetralin structures offer a solid foundation for researchers to explore the vast chemical space accessible from this versatile starting material. Further investigation into the synthesis and biological evaluation of direct derivatives of this compound is warranted to fully realize its therapeutic potential.

References

- 1. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Efficacy of Microwave‐Assisted Synthetized 2‐(5‐Cyclopropyl‐6‐Thioxo‐1,3,5‐Thiadiazinan‐3‐Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole‐Induced Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Bexlosteride from 6-Chloro-2-tetralone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed experimental protocols for the synthesis of Bexlosteride, a potent and selective inhibitor of 5α-reductase type I. The synthesis commences with the readily available starting material, 6-Chloro-2-tetralone. This application note outlines the synthetic strategy, presents key reaction data in a structured format, and offers step-by-step protocols for the key transformations involved. Furthermore, the mechanism of action of Bexlosteride is illustrated through a signaling pathway diagram, providing context for its biological activity. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development engaged in the synthesis and evaluation of 5α-reductase inhibitors.

Introduction

Bexlosteride is a non-steroidal inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] Specifically, Bexlosteride exhibits high selectivity for the type I isoform of 5α-reductase, which is predominantly found in the skin and scalp.[3][4] This selectivity makes it a person of interest for the treatment of androgen-dependent conditions such as acne, hirsutism, and androgenic alopecia. Although Bexlosteride advanced to Phase III clinical trials, its development was ultimately halted, and it was never marketed.[1] Nevertheless, its synthesis and biological activity remain of significant interest to the scientific community.

The synthetic route described herein utilizes this compound as a key starting material and proceeds through a multi-step sequence to construct the final tetracyclic structure of Bexlosteride.[1] The key transformations include an enamine formation, a Robinson-like annulation to form the lactam ring, a stereoselective reduction, N-alkylation, and a chiral resolution to obtain the desired enantiomer.

Synthetic Pathway Overview

The synthesis of Bexlosteride from this compound can be conceptually divided into the following key stages:

-

Enamine Formation: Reaction of this compound with pyrrolidine to form the corresponding enamine.

-

Lactam Formation: A Michael addition of the enamine to acrylamide, followed by an intramolecular cyclization and elimination of pyrrolidine to yield a tetracyclic unsaturated lactam.

-

Reduction: Stereoselective reduction of the enone double bond to establish the trans-fused ring system.

-

N-Alkylation: Introduction of a methyl group at the lactam nitrogen.

-

Methanolysis and Resolution: Ring opening of the lactam to form a methyl ester, followed by chiral resolution using di-p-toluoyl-D-tartaric acid to isolate the desired enantiomer.

-

Final Cyclization: Base-mediated intramolecular cyclization of the resolved amino ester to afford Bexlosteride.

dot graph "Synthetic_Pathway_of_Bexlosteride" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} . Caption: Synthetic pathway of Bexlosteride from this compound.

Experimental Protocols

Step 1: Synthesis of 1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine (Enamine Intermediate)

Protocol:

-

To a solution of this compound (1.0 eq) in toluene is added pyrrolidine (1.5 eq).

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The solvent and excess pyrrolidine are removed under reduced pressure to yield the crude enamine, which is used in the next step without further purification.

Step 2: Synthesis of 8-chloro-1,4,5,6-tetrahydrobenzo[f]quinolin-3(2H)-one (Unsaturated Lactam)

Protocol:

-

The crude enamine from Step 1 is dissolved in a suitable solvent such as acetonitrile.

-

Acrylamide (1.2 eq) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification by column chromatography.

Step 3: Synthesis of 8-chloro-4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one (Saturated Lactam)

Protocol:

-

To a solution of the unsaturated lactam from Step 2 (1.0 eq) in trifluoroacetic acid is added triethylsilane (1.5 eq) dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature until the reduction is complete (monitored by TLC).

-

The trifluoroacetic acid is carefully removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude saturated lactam, which can be purified by crystallization or column chromatography.

Step 4: Synthesis of 8-Chloro-4-methyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one (N-Methylated Lactam)

Protocol:

-

To a solution of the saturated lactam from Step 3 (1.0 eq) in a polar aprotic solvent such as DMF is added a base (e.g., sodium hydride, 1.2 eq) at 0 °C.

-

The mixture is stirred for a short period, and then a methylating agent (e.g., methyl iodide, 1.5 eq) is added dropwise.

-

The reaction is stirred at room temperature until complete conversion is observed by TLC.

-

The reaction is quenched by the slow addition of water.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 5: Synthesis of Methyl 2-((2R,3S)-2-(4-chlorophenyl)-3-methyl-4-aminocyclohexyl)acetate (Amino-ester Intermediate) and Chiral Resolution

Protocol:

-

The N-methylated lactam from Step 4 (1.0 eq) is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The mixture is heated to reflux for several hours to effect the methanolysis.

-

The reaction is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is dried and concentrated to give the crude racemic amino-ester.

-

For the resolution, the crude amino-ester is dissolved in a suitable solvent (e.g., methanol or ethanol), and a solution of di-p-toluoyl-D-tartaric acid (0.5 eq) in the same solvent is added.

-

The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

The resolved amine is liberated by treating the diastereomeric salt with a base (e.g., aqueous sodium hydroxide) and extracting with an organic solvent.

Step 6: Synthesis of (4aR,10bR)-8-Chloro-4-methyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one (Bexlosteride)

Protocol:

-

The resolved amino-ester from Step 5 is heated with a base such as sodium carbonate, either neat or in a high-boiling solvent.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled and partitioned between water and an organic solvent.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude Bexlosteride is purified by column chromatography or crystallization to yield the final product.

Data Presentation

| Step | Starting Material | Product | Reagents | Yield (%) | Analytical Data (Expected) |

| 1 | This compound | 1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine | Pyrrolidine, Toluene | ~95 | 1H NMR, 13C NMR |

| 2 | Enamine Intermediate | 8-chloro-1,4,5,6-tetrahydrobenzo[f]quinolin-3(2H)-one | Acrylamide, Acetonitrile | 70-80 | 1H NMR, 13C NMR, MS |

| 3 | Unsaturated Lactam | 8-chloro-4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one | Triethylsilane, Trifluoroacetic Acid | 80-90 | 1H NMR, 13C NMR, MS |

| 4 | Saturated Lactam | 8-Chloro-4-methyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one | NaH, CH3I, DMF | 85-95 | 1H NMR, 13C NMR, MS |

| 5 | N-Methylated Lactam | Resolved Amino-ester | Methanol, H2SO4; Di-p-toluoyl-D-tartaric acid | 30-40 (after resolution) | 1H NMR, 13C NMR, Chiral HPLC |

| 6 | Resolved Amino-ester | Bexlosteride | Sodium Carbonate | 80-90 | 1H NMR, 13C NMR, MS, IR, Elemental Analysis |

Note: The yields are approximate and may vary depending on the specific reaction conditions and purification methods used.

Mechanism of Action: Inhibition of 5α-Reductase Type I